3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

CAS No.: 1823184-14-0

Cat. No.: VC2850705

Molecular Formula: C6H3ClF3NOS

Molecular Weight: 229.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823184-14-0 |

|---|---|

| Molecular Formula | C6H3ClF3NOS |

| Molecular Weight | 229.61 g/mol |

| IUPAC Name | 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione |

| Standard InChI | InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H |

| Standard InChI Key | AEFQFKAKNGJHGZ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl |

| Canonical SMILES | C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

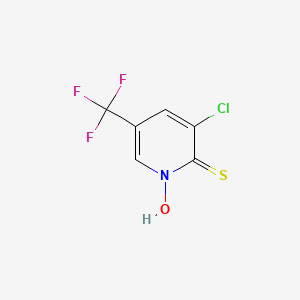

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide features a pyridine ring with four key functional groups strategically positioned:

-

A chlorine atom at the 3-position, enhancing electrophilicity at that position

-

A mercapto (thiol) group at the 2-position, providing nucleophilic reaction potential

-

A trifluoromethyl group at the 5-position, contributing to lipophilicity and metabolic stability

-

An N-oxide functional group, which modifies the electronic properties of the pyridine ring

This specific arrangement of functional groups creates a compound with unique chemical reactivity and potential for specific interactions with biological targets. The compound's structure can be represented by its IUPAC name: 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione, which reflects its tautomeric form where the thiol exists as a thione and the N-oxide as an N-hydroxyl group .

Physicochemical Properties

The compound possesses specific physicochemical properties that influence its behavior in different environments. These properties are summarized in the following table:

The presence of the trifluoromethyl group significantly affects the compound's lipophilicity, while the N-oxide group influences its polarity and potential for hydrogen bonding. The mercapto group provides sites for nucleophilic reactions, and the chlorine atom contributes to the compound's electrophilic character at specific positions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide typically involves a multi-step process that requires precise control of reaction conditions. The key steps in the synthetic pathway include:

-

Chlorination of appropriate pyridine derivatives to introduce the chlorine atom at the 3-position

-

Introduction of the trifluoromethyl group at the 5-position using specialized trifluoromethylating agents

-

Incorporation of the mercapto group at the 2-position through thiolation reactions

-

Oxidation of the pyridine nitrogen to form the N-oxide functional group

These reactions often require specific catalysts, controlled temperature conditions, and careful selection of reagents to achieve the desired regioselectivity and yield. The synthetic complexity increases due to the need to manage potential side reactions and ensure the stability of the functional groups throughout the synthesis process.

Industrial Production Considerations

For industrial-scale production of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide, several factors must be considered:

-

Large-scale chemical reactors with optimized reaction conditions to ensure consistent product quality

-

Specific temperature and pressure controls to enhance yield and minimize byproduct formation

-

Purification techniques such as recrystallization or chromatography to achieve the desired purity levels

-

Quality control measures to ensure batch-to-batch consistency and compliance with specifications

The industrial production methods focus on cost-effectiveness, scalability, and sustainability, often employing continuous flow processes or other advanced manufacturing techniques to improve efficiency. The selection of appropriate solvents, reagents, and catalysts is critical to minimize environmental impact while maintaining high product quality.

Comparison with Structurally Similar Compounds

Structural Analogues Analysis

Comparing 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide with structurally similar compounds provides insights into structure-activity relationships and potential applications. The following table presents a comparison with selected analogues:

| Compound | Structural Differences | Potential Functional Implications |

|---|---|---|

| 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine | Contains iodine instead of chlorine; lacks N-oxide | Different reactivity profile due to the iodine atom; altered electronic properties without the N-oxide |

| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks mercapto group and N-oxide | Reduced nucleophilic character; different electronic distribution across the pyridine ring |

| 2-Mercapto-5-(trifluoromethyl)pyridine | Lacks chlorine at 3-position and N-oxide | Altered reactivity pattern; different hydrogen bonding potential |

These structural variations significantly influence the compounds' chemical behavior, reactivity patterns, and potential biological activities, highlighting the importance of specific functional groups in determining molecular properties and functions.

Reactivity Differences

The reactivity differences between 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide and its structural analogues can be attributed to several factors:

-

The presence of the N-oxide group in the title compound modifies the electron distribution across the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions

-

The chlorine atom provides a different electronic effect compared to other halogens like iodine, influencing the compound's electrophilic character

-

The mercapto group's nucleophilicity is affected by the surrounding functional groups, leading to distinct reaction patterns

-

The trifluoromethyl group's electron-withdrawing effect influences the reactivity of adjacent positions in the pyridine ring

These differences in reactivity translate to different chemical transformation potentials and biological interaction profiles, making each compound unique in its applications and properties.

Current Research and Future Directions

Recent Advances in Synthesis and Characterization

Recent research on 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide has focused on improving synthetic methodologies to enhance yield, purity, and sustainability. Advances include:

-

Development of more efficient catalytic systems for key transformation steps

-

Exploration of green chemistry approaches to reduce environmental impact

-

Implementation of flow chemistry techniques for continuous production

-

Application of advanced analytical methods for more precise characterization

These advances contribute to a better understanding of the compound's properties and potential applications, while also making its production more efficient and environmentally friendly .

Emerging Applications and Future Research Directions

The unique structure and properties of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide suggest several promising future research directions:

-

Detailed investigation of its antiviral properties against various viral pathogens

-

Exploration of its potential as a building block for more complex bioactive molecules

-

Study of its interactions with specific biological targets through computational and experimental approaches

-

Development of structure-activity relationship models to guide the design of improved derivatives

Future research may also focus on understanding the compound's metabolism, pharmacokinetics, and toxicological profile to assess its potential for pharmaceutical applications . Collaborative efforts between chemists, biologists, and computational scientists will be essential to fully explore the compound's potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume